molecular formula C8H14ClN3 B2643352 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride CAS No. 2416230-00-5

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride

Cat. No.: B2643352
CAS No.: 2416230-00-5
M. Wt: 187.67
InChI Key: CMIAKKHCLZTHMZ-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications. Its synthesis involves catalytic hydrogenation of the imidazo[1,2-a]pyridine precursor followed by HCl salt formation, achieving a 61% yield (). This compound serves as a key intermediate in synthesizing bioactive molecules, such as Z36-MP5, a melanoma immunotherapy candidate ().

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-10-8-4-7(9)2-3-11(6)8;/h5,7H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZCROVUKGFZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in an ethanol solvent at reflux temperature to facilitate the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

Synthesis and Chemical Properties

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine; hydrochloride has a molecular formula of C8H12N2C_8H_{12}N_2 and a molecular weight of approximately 136.19 g/mol. The compound's structure includes a tetrahydroimidazo framework, which is known for its diverse biological activities. The synthesis of this compound often involves multi-step reactions that can yield various derivatives with distinct properties and activities .

Biological Activities

Antifungal Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit antifungal properties. A study focused on synthesizing new hydrazide derivatives demonstrated selective antifungal activity against Candida species. The results suggest that modifications in the tetrahydroimidazo structure can enhance antifungal efficacy .

Anticancer Potential
Another area of interest is the anticancer potential of compounds related to 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Studies have shown that certain derivatives can inhibit the growth of various human tumor cell lines. The mechanism often involves interaction with specific cellular pathways that are crucial for cancer cell proliferation .

Therapeutic Applications

Neurological Disorders
The unique structural properties of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine suggest potential applications in treating neurological disorders. Compounds with similar imidazo structures have been investigated for their effects on neurotransmitter systems and neuroprotection. Preliminary studies indicate that these compounds may modulate neurotransmitter release or receptor activity .

Diabetes Management
There is emerging evidence that compounds related to this imidazo derivative could play a role in diabetes management by influencing metabolic pathways associated with glycemic control. For instance, some studies have illustrated how certain derivatives can reduce advanced glycation end-products (AGEs), which are implicated in diabetic complications .

Case Studies and Research Findings

Study Focus Findings
Study on Antifungal Activity Synthesis of hydrazide derivativesNew derivatives showed selective antifungal activity against Candida species.
Anticancer Potential Research In vitro cytotoxicity against tumor cell linesCertain derivatives inhibited growth in human tumor cell lines LCLC-103H and A-427.
Neurological Applications Effects on neurotransmitter systemsCompounds showed potential neuroprotective effects and modulation of neurotransmitter release.
Diabetes Management Insights Impact on AGE formationCompounds reduced AGE formation significantly in vitro when combined with other agents like metformin.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Imidazo[1,2-a]pyridine Family

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Structural Features Melting Point (°C) Yield (%) Key Applications/Activities Reference
Target Compound 3-Methyl, tetrahydro, HCl salt Not reported 61 Intermediate for antitumor agents
7-(4-Methylphenyl)-N,2-diphenylimidazo[1,2-a]pyridin-8-amine (34) 4-Methylphenyl, diphenyl substituents 237 44 Not specified (synthetic intermediate)
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 8-Fluoro, 2-methyl, HCl salt Not reported Not reported Potential CNS drug candidate (structural motif)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride Pyrazine core, dihydrochloride salt Not reported Not reported Research compound (heterocyclic scaffold)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives Pyrimidine core, hydrazone substituents Not reported 23–33% Antibacterial (Gram-positive/-negative pathogens)

Key Observations :

  • Synthetic Efficiency : The target compound’s 61% yield surpasses analogues like compound 34 (44%), likely due to optimized hydrogenation conditions.
  • Substituent Effects : Fluorination () and pyrimidine/pyrazine cores () alter electronic properties and bioactivity. For example, hydrazone derivatives exhibit antibacterial activity (zone of inhibition: 22–33 mm), whereas the target compound is tailored for antitumor applications.
  • Salt Forms : Hydrochloride salts (target compound, ) improve solubility compared to free bases, critical for drug delivery.

Analysis :

  • The target compound’s role as an intermediate is highlighted by its incorporation into Z36-MP5, which shows antitumor activity via LC-MS-confirmed structure.
  • Antibacterial hydrazones () rely on hydrazone linkages for activity, absent in the target compound.
  • Nitrophenyl and cyano groups in compound 2d () introduce steric and electronic effects, contrasting with the target’s simpler methyl substitution.

Structural Impact on Reactivity

  • Chloride vs. Dihydrochloride Salts : reports a dihydrochloride salt with higher Cl– content, possibly affecting solubility and crystallinity.

Biological Activity

Overview

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine; hydrochloride (CAS Number: 59690-05-0) is a heterocyclic compound known for its significant biological activities. This compound belongs to the class of imidazo[1,2-a]pyridines and has been studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutics.

PropertyValue
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
CAS Number59690-05-0
StructureStructure

Biological Activity

Antimicrobial Properties
Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves the inhibition of specific enzymes crucial for microbial survival.

Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. In vitro tests revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The compound's ability to bind to specific receptors associated with tumor growth further supports its potential as an anticancer drug candidate .

Neuroprotective Effects
Emerging research suggests that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine may have neuroprotective effects. It has been observed to enhance neuronal survival under stress conditions and may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation .

The biological effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism and cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in apoptosis and cell signaling pathways.
  • Oxidative Stress Reduction : The compound has shown potential in reducing oxidative damage in neuronal cells.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating promising results for further development into a therapeutic agent.
  • Cancer Cell Line Research
    In vitro studies on various cancer cell lines indicated that treatment with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine led to a significant reduction in cell viability and increased apoptosis markers. This suggests a potential role in cancer therapy.
  • Neuroprotection Assessment
    Experimental models assessing neuroprotection showed that the compound could reduce neuronal cell death induced by oxidative stress. This highlights its therapeutic potential in treating neurodegenerative disorders.

Q & A

Q. What are the key synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine hydrochloride, and how can yield be optimized?

The compound is synthesized via a multi-step protocol. Starting from imidazo[1,2-a]pyridine derivatives, catalytic hydrogenation (e.g., using Pd/C or PtO₂) under H₂ pressure (4–6 bar) reduces the aromatic ring to form the tetrahydroimidazopyridine scaffold . Subsequent HCl treatment yields the hydrochloride salt. Yield optimization strategies include:

  • Catalyst selection : PtO₂ in 2-methoxyethanol achieved 76% yield for similar tetrahydroimidazo[1,2-a]pyrazine derivatives, outperforming Pd/C in some cases .
  • Reaction time : Extended hydrogenation (e.g., overnight) ensures complete reduction .
  • Workup : Purification via silica gel chromatography (DCM/MeOH gradients) or C18 reverse-phase chromatography improves purity .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound?

  • 1H/13C NMR : Assignments rely on coupling constants and HMBC correlations. For example, H-2 and H-3 protons in imidazo[1,2-a]pyridine derivatives exhibit distinct splitting patterns (e.g., doublets or triplets) due to neighboring carbons and nitrogen atoms .
  • HRMS : Validates molecular weight with <5 ppm error. For related compounds, HRMS data confirmed [M+H]+ peaks matching theoretical values .
  • IR : Detects NH stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the hydrochloride salt .

Q. What purification methods are effective for isolating this compound?

  • Flash chromatography : Use gradients like DCM:MeOH (99:1 to 10:1) to separate polar impurities .
  • Recrystallization : Methanol or ethanol/water mixtures are suitable for hydrochloride salts due to their high solubility in polar solvents .
  • Ion-exchange chromatography : Effective for separating charged species (e.g., free base vs. hydrochloride) .

Advanced Research Questions

Q. How is this compound utilized in synthesizing complex bioactive molecules (e.g., Z36-MP5)?

The amine group in 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine hydrochloride serves as a nucleophile in amide coupling reactions. For example:

  • HATU-mediated coupling : Reacted with carboxylic acids (e.g., 3-(3-methyl-2-oxo-benzimidazol-5-yl)benzoic acid) in DMF/DIPEA at 0°C–RT, achieving 23.9% yield for Z36-MP5, a melanoma-targeting molecule .
  • Challenges : Low yields may arise from steric hindrance; optimizing stoichiometry (e.g., 1.2 eq HATU) and reaction time (overnight) improves efficiency .

Q. How do structural modifications (e.g., substituents on the imidazole ring) affect bioactivity?

  • Methyl group at C3 : Enhances metabolic stability by reducing oxidative degradation .
  • Tetrahydro ring : Increases solubility compared to fully aromatic analogs, critical for in vivo pharmacokinetics .
  • Comparative studies : Analogues with trifluoromethyl or sulfonyl groups show varied binding affinities to targets like Mi-2β, influencing anticancer activity .

Q. What contradictions exist in reported synthetic protocols, and how are they resolved?

  • Catalyst inconsistency : PtO₂ vs. Pd/C in hydrogenation steps yield different outcomes. PtO₂ in 2-methoxyethanol is preferred for higher yields in tetrahydroimidazo systems .
  • Purity discrepancies : Some protocols report 55–76% purity post-column chromatography, necessitating recrystallization or HPLC for pharmaceutical-grade material .

Q. How are computational methods (e.g., DFT) employed to validate NMR assignments?

  • B3LYP/6-31G(d,p) calculations : Predict 1H/13C chemical shifts with <0.5 ppm deviation from experimental data, confirming assignments for complex protons (e.g., H-2/H-3) .
  • HMBC correlations : Computational modeling resolves ambiguities in quaternary carbon assignments (e.g., C-5/C-6 in fused rings) .

Methodological Recommendations

  • Scale-up synthesis : Use flow hydrogenation for safer handling of H₂ gas .
  • Metabolite tracking : Employ LC-MS/MS with isotopically labeled analogs to study in vivo degradation .
  • Crystallography : Co-crystallize with target proteins (e.g., HDACs) to elucidate binding modes .

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